molecular formula C18H27NO6 B607313 endo-BCN-PEG2-acid CAS No. 1993134-72-7

endo-BCN-PEG2-acid

Cat. No.: B607313
CAS No.: 1993134-72-7
M. Wt: 353.42
InChI Key: IAUAMLUNAMJRHF-UHFFFAOYSA-N
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Description

endo-BCN-PEG2-acid: is a polyethylene glycol (PEG) linker containing a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid. This compound is widely used in bioconjugation and click chemistry due to its ability to react with azide-tagged biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Mechanism of Action

Target of Action

The primary targets of endo-BCN-PEG2-acid are azide-tagged biomolecules . The compound contains a BCN group that can react with these azide-tagged biomolecules .

Mode of Action

This compound interacts with its targets through a process known as strain-promoted alkyne-azide cycloaddition (SPAAC) . This reaction involves the BCN group in the compound reacting with azide-tagged biomolecules . Additionally, the compound contains a terminal carboxylic acid that can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of a stable amide bond with primary amine groups and the selective degradation of target proteins via the ubiquitin-proteasome system .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include the presence of azide-tagged biomolecules and primary amine groups, as well as the presence of activators such as EDC or HATU . The compound’s solubility in aqueous media could also be influenced by the pH and temperature of the environment.

Biochemical Analysis

Biochemical Properties

endo-BCN-PEG2-acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The BCN group in this compound can react with azide-tagged biomolecules . This interaction forms the basis of its role in the synthesis of PROTACs .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with azide-tagged biomolecules . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Metabolic Pathways

Given its role in the synthesis of PROTACs, it may interact with enzymes or cofactors involved in protein degradation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG2-acid typically involves the following steps:

    Formation of BCN Group: The BCN group is synthesized through a series of organic reactions starting from commercially available cyclooctyne derivatives.

    PEGylation: The BCN group is then conjugated to a polyethylene glycol (PEG) chain. This step often involves the use of coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

    Introduction of Carboxylic Acid: The terminal carboxylic acid is introduced by reacting the PEGylated BCN with succinic anhydride in the presence of a base such as triethylamine (TEA).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    SPAAC Reaction: Azide-tagged biomolecules, aqueous or organic solvents, room temperature.

    Amide Bond Formation: Primary amines, EDC or HATU, organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM), room temperature to mild heating.

Major Products:

Properties

IUPAC Name

3-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21)/t14-,15+,16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUAMLUNAMJRHF-XYPWUTKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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